![molecular formula C20H23N3O3 B2729782 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797725-59-7](/img/structure/B2729782.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. It contains several functional groups including a benzoxazole, a piperidine, a furan, and a carboxamide group .
Molecular Structure Analysis
The compound contains a benzoxazole group, which is a fused benzene and oxazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The furan is a five-membered ring with an oxygen atom . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzoxazole could undergo electrophilic substitution reactions . The piperidine nitrogen could act as a base or a nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds derived from benzodioxoles and related structures, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl derivatives, have been explored for their potential as COX inhibitors, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antagonist and Blocker Development : Piperidine and piperazine derivatives have been designed as antagonists for various receptors, highlighting the importance of these moieties in developing therapeutic agents. For instance, constrained analogues of tocainide have shown increased potency as skeletal muscle sodium channel blockers (Catalano et al., 2008). Another study focused on molecular interactions with the CB1 cannabinoid receptor, indicating the potential for designing selective receptor antagonists (Shim et al., 2002).
Enzyme Inhibition and Antidepressant Development : The oxidative metabolism of novel antidepressants, involving piperazine derivatives, underscores the role of these compounds in drug metabolism and pharmacokinetics, essential for designing drugs with favorable profiles (Hvenegaard et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-11-16(14(2)25-13)19(24)21-12-15-7-9-23(10-8-15)20-22-17-5-3-4-6-18(17)26-20/h3-6,11,15H,7-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZYDBJGDXWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

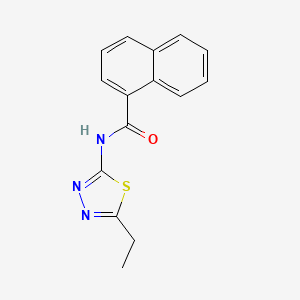

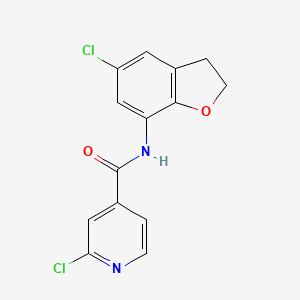
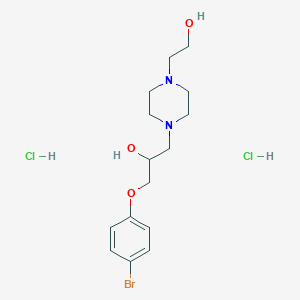

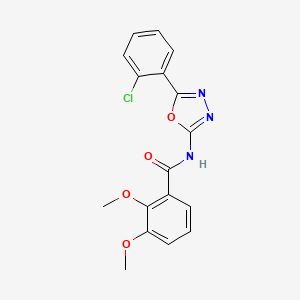
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)
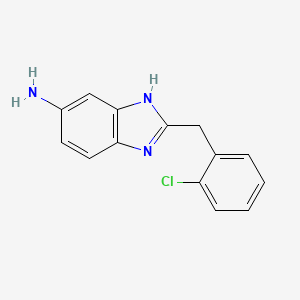
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)


![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)